3-(3-Nitrophenyl)-1,2,4-oxadiazole
CAS No.: 90049-83-5
VCID: VC3839291
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(3-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. It is characterized by its unique structure, which includes a nitrophenyl group attached to the oxadiazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and electronic properties. Synthesis and Chemical ReactionsThe synthesis of 3-(3-Nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of arylamidoximes with appropriate reagents to form the oxadiazole ring. These reactions can be tailored to produce various derivatives by modifying the starting materials.
Biological Activity and Applications1,2,4-Oxadiazoles, including derivatives of 3-(3-Nitrophenyl)-1,2,4-oxadiazole, have shown promising biological activities. Some derivatives have been identified as potent anticancer agents, capable of inducing apoptosis in cancer cells . Additionally, certain oxadiazole derivatives exhibit antibacterial properties, making them potential candidates for treating resistant bacterial infections . Biological Activity Data
Research Findings and Future DirectionsResearch on 1,2,4-oxadiazoles highlights their versatility in drug discovery. The modification of the oxadiazole core with different substituents can lead to compounds with enhanced biological activity. For instance, the introduction of alkyl chains or specific aromatic rings can significantly improve the inhibitory potency against certain targets . Future Research Directions
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 90049-83-5 | ||||||||||||||||||
Product Name | 3-(3-Nitrophenyl)-1,2,4-oxadiazole | ||||||||||||||||||
Molecular Formula | C8H5N3O3 | ||||||||||||||||||
Molecular Weight | 191.14 g/mol | ||||||||||||||||||
IUPAC Name | 3-(3-nitrophenyl)-1,2,4-oxadiazole | ||||||||||||||||||
Standard InChI | InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H | ||||||||||||||||||
Standard InChIKey | BXMPGUQFWQUYRY-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 | ||||||||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 | ||||||||||||||||||
PubChem Compound | 2774286 | ||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume